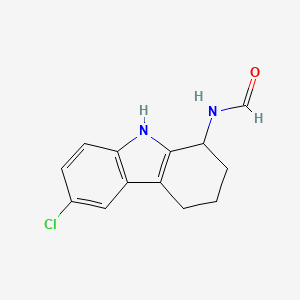

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide

Description

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide (hereafter referred to as Compound A) is a tetrahydrocarbazole derivative with a chloro substituent at the C6 position and a formamide group at the 1-position of the carbazole scaffold. It is part of a class of compounds designed for antiviral applications, particularly against human papillomavirus (HPV) infections . The compound was synthesized via asymmetric catalysis to achieve the (1R)-enantiomer (GSK983), which exhibits superior biological activity compared to its enantiomer (GSK984) .

Key structural features include:

- Chlorine at C6: Enhances lipophilicity and optimizes pharmacokinetics by reducing molecular weight compared to brominated analogs .

- Formamide group: Critical for binding to viral targets, likely through hydrogen-bonding interactions .

- Tetrahydrocarbazole scaffold: Provides rigidity and planar aromaticity, facilitating interactions with biological targets .

Compound A demonstrates potent anti-HPV activity, with an IC50 of 0.005 µM and a CC50 (cytotoxicity) of 16 µM, indicating a high therapeutic index . It has been evaluated in preclinical studies for its ability to inhibit viral replication without significant cellular toxicity .

Properties

IUPAC Name |

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c14-8-4-5-11-10(6-8)9-2-1-3-12(15-7-17)13(9)16-11/h4-7,12,16H,1-3H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQYDKFQHSINPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide typically involves the reaction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole with formamide under specific conditions. One common method involves the use of a formylating agent such as formic acid or formic anhydride in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydrocarbazole derivatives.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-1-carboxamide derivatives, while substitution reactions can produce various substituted carbazole compounds .

Scientific Research Applications

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex carbazole derivatives.

Industry: The compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide involves its interaction with specific molecular targets and pathways. For instance, in the context of neurodegenerative diseases, the compound may modulate the activity of enzymes or receptors involved in neuronal function and survival .

Comparison with Similar Compounds

The pharmacological and structural properties of Compound A are best understood in comparison to related tetrahydrocarbazole derivatives. Below is a detailed analysis:

Structural Analogues with Halogen Substitutions

Key Findings :

- Halogen Effects : Replacing bromine (Br) with chlorine (Cl) at C6 reduces molecular weight (Br: ~80 g/mol → Cl: ~35 g/mol), improving pharmacokinetic properties such as solubility and metabolic stability .

- Amide vs. Amine Substituents : Compound A’s formamide group confers higher anti-HPV potency compared to benzylamine-substituted analogs (e.g., Compound 36), likely due to enhanced hydrogen-bonding capacity .

- Target Specificity: EX-527, a structural analog with a carboxamide group, inhibits SIRT1 (a histone deacetylase), demonstrating that minor substituent changes can redirect biological activity to unrelated targets .

Enantiomeric Comparisons

- GSK983 (1R-enantiomer) : Exhibits IC50 = 0.005 µM, CC50 = 16 µM .

- GSK984 (1S-enantiomer) : Less active, highlighting the importance of stereochemistry in target binding .

Derivatives with Heterocyclic Modifications

Key Findings :

- Methoxy Substitution () : Introducing a 6-methoxy group increases electron density but may reduce antiviral efficacy due to steric hindrance or altered binding interactions.

Mechanistic Insights from Related Compounds

- LY344864 (): A dimethylamino-fluorobenzamide tetrahydrocarbazole derivative targeting serotonin receptors (5-HT1A/1B). This highlights that carbazole scaffolds are versatile platforms for diverse therapeutic targets, with substituents dictating specificity .

- Compound 15a (): A nitro-substituted carbazole with herbicidal activity, underscoring that non-amide derivatives may shift applications to non-antiviral fields .

Biological Activity

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article aims to summarize the available research findings on its biological activity, including case studies and relevant data.

- Chemical Name : this compound

- CAS Number : 121593-98-4

- Molecular Formula : C20H21ClN2O

- Molecular Weight : 340.85 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of various N-substituted carbazole derivatives, including this compound.

Case Studies

-

Inhibition of Tumor Cell Lines :

- Research conducted on laryngeal carcinoma cell lines (HEP 2) and Ehrlich’s Ascites Carcinoma (EAC) cells demonstrated that certain carbazole derivatives exhibit significant cytotoxic effects. The presence of electron-donating groups in these compounds enhances their antitumor activity due to increased basicity .

- A549 Cell Line Studies :

- Mechanisms of Action :

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored in various studies.

Neuroprotection Studies

- HT22 Cell Line Protection :

- Impact on Adult Neurogenesis :

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

| Activity Type | Target Cell Lines | Observed Effects |

|---|---|---|

| Antitumor Activity | HEP 2, EAC | Significant cytotoxic effects |

| Antitumor Activity | A549 | Enhanced anticancer activity with specific substitutions |

| Neuroprotective Effects | HT22 | Protection against glutamate-induced injury |

| Neurogenesis | Adult Neural Stem Cells | Promotion of neurogenesis via NPAS3 modulation |

Q & A

Q. What are the established synthetic routes for N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide, and how can reaction conditions be optimized?

The synthesis typically involves asymmetric reductive amination as a key step, leveraging chiral auxiliaries like (phenyl)ethylamines to achieve high diastereoselectivity (up to 96%) . Subsequent amide formation is optimized using 1-propylphosphonic acid cyclic anhydride (T3P) , which enhances yield and purity . Solvent selection (e.g., methanol/HCl mixtures) and purification techniques (e.g., chiral supercritical fluid chromatography) are critical for isolating enantiomerically pure products .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Single-crystal X-ray diffraction (e.g., using SHELX programs ) resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonds, π-stacking) .

- NMR spectroscopy (¹H/¹³C) identifies substituent effects on the carbazole core, such as chloro and formamide groups .

- HPLC and TLC monitor reaction progress and purity, especially for intermediates .

Q. What preliminary biological activities have been reported for this compound and related derivatives?

Carbazole analogs exhibit antiviral activity (e.g., against human papillomavirus via inhibition of viral replication enzymes) and enzyme inhibition (e.g., SIRT1 inhibition in ovarian follicle studies using EX-527, a closely related carbazole carboxamide) . Initial screening should prioritize assays targeting these pathways.

Advanced Research Questions

Q. How does stereochemistry at the carbazole core influence biological activity and target binding?

The (1R) configuration in related compounds (e.g., GSK983) enhances antiviral potency by optimizing interactions with viral enzyme active sites . Stereochemical analysis via X-ray crystallography and molecular docking is recommended to correlate spatial orientation with activity .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Substituent effects : Chloro groups at position 6 improve target affinity, while methoxy or pyridine substitutions alter solubility and bioavailability .

- Core modifications : Tetrahydro-2H-pyran or oxazole moieties (see ) enhance metabolic stability. Use comparative bioactivity assays and QSAR modeling to prioritize structural variants .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Q. What experimental strategies are recommended for identifying the compound’s molecular targets?

- Chemical proteomics : Use pull-down assays with biotinylated analogs to isolate interacting proteins.

- Kinase/phosphatase profiling : Screen against panels of enzymes (e.g., SIRT1 , HPV E1/E2 helicases ) based on structural similarity to known inhibitors.

Q. What are the limitations of X-ray crystallography for studying this compound, and how can they be mitigated?

Q. How can researchers address low yields during large-scale synthesis?

Q. What strategies enhance the compound’s stability in biological assays?

- Formulation : Use cyclodextrin encapsulation to improve aqueous solubility.

- Prodrug design : Introduce ester or carbamate prodrug moieties at the formamide group to reduce metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.